molecular formula C12H24N2 B3287471 Piperazine, 1-cyclohexyl-3,5-dimethyl- CAS No. 84630-58-0

Piperazine, 1-cyclohexyl-3,5-dimethyl-

Cat. No.: B3287471
CAS No.: 84630-58-0
M. Wt: 196.33 g/mol
InChI Key: XCWJKEZTXGASCS-UHFFFAOYSA-N
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Description

Piperazine derivatives substituted with alkyl or aryl groups are widely studied for their pharmacological and chemical properties. For instance, WAY-260022 (NRI-022), a norepinephrine reuptake inhibitor (NRI), incorporates a cis-3,5-dimethyl piperazine moiety. This substitution enhances metabolic stability and lipophilicity compared to its methyl piperazine predecessor, making it a potent therapeutic candidate for thermoregulatory dysfunction . Similarly, sulfoaildenafil, a sildenafil analog, replaces the 4-methyl group on the piperazine ring with a 3,5-dimethyl substitution, altering its biological activity and polymorphic behavior . These structural modifications highlight the importance of substituent positioning in modulating physicochemical and pharmacological properties.

Properties

IUPAC Name

1-cyclohexyl-3,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-10-8-14(9-11(2)13-10)12-6-4-3-5-7-12/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWJKEZTXGASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284916
Record name Piperazine, 1-cyclohexyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84630-58-0
Record name Piperazine, 1-cyclohexyl-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84630-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-cyclohexyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives often involves cyclization reactions. For example, cyclization of 1,2-diamine derivatives with sulfonium salts is a common method. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives typically involves large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

Biological Activities

Piperazine derivatives have been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that Piperazine compounds exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that certain piperazine derivatives can inhibit microbial growth effectively.
  • Anticancer Activity : Piperazine compounds are being explored for their potential in cancer therapy. They may induce apoptosis in cancer cells by interacting with specific molecular targets.
  • Dopamine Receptor Ligands : Compounds derived from piperazine have been investigated for their selectivity towards dopamine receptors (D2 and D3), which are crucial in treating neuropsychiatric disorders. A study demonstrated that modifications to the piperazine structure can enhance selectivity for D3 receptors over D2 receptors .

Industrial Applications

In addition to biological applications, Piperazine, 1-cyclohexyl-3,5-dimethyl- is utilized in various industrial contexts:

  • Building Blocks in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules and heterocycles.
  • Pharmaceutical Manufacturing : Due to its bioactive properties, it is often incorporated into pharmaceutical formulations targeting various diseases.

Case Study 1: Antitubercular Activity

A recent study focused on the compound's ability to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. The study synthesized several analogues of a piperazine derivative and evaluated their anti-tubercular activity. Results indicated that specific structural features were critical for enhancing activity against resistant strains of M. tuberculosis.

Case Study 2: Dopamine Receptor Selectivity

Research on the structure-activity relationship of piperazine derivatives revealed that subtle changes in the chemical structure could lead to significant variations in receptor binding affinities. Compounds exhibiting high selectivity for D3 receptors were identified as potential candidates for treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of piperazine, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Piperazine Substitution Key Features Reference
WAY-260022 3,5-dimethyl Enhanced metabolic stability and lipophilicity; MED = 5 mg/kg in vivo
Sulfoaildenafil 3,5-dimethyl Replaces sildenafil’s 4-methyl group; sulfur substitution in pyrazolopyrimidine
Sildenafil 4-methyl Standard PDE5 inhibitor; oxygen atom in pyrazolopyrimidine
Acetildenafil Ethyl at 4-position Lower metabolic stability compared to 3,5-dimethyl analogs

Key Findings :

  • The 3,5-dimethyl substitution on piperazine improves steric hindrance and lipophilicity, as seen in WAY-260022, which outperforms its methyl piperazine predecessor in microsomal stability .

Receptor Affinity and Selectivity

Table 2: Affinity of 5-HT1A Receptor Ligands with Piperazine Derivatives

Compound (Series) Substituents Ki (nM) IC50 (nM) Notes Reference
4k (Quinoxaline) Piperazine, 3,5-dimethyl 5.2 ± 1.1 383 ± 196 High affinity due to electron-donating substituents
4l (THP*) THP, 3,5-dimethyl 2.1 ± 0.8 172 ± 85 Highest affinity in series; THP enhances lipophilicity
4a (Unsubstituted) Piperazine, none 25.3 ± 4.2 1683 ± 783 Lower affinity and potency

*THP = Tetrahydropyridine

Key Findings :

  • 3,5-dimethyl substituents on piperazine increase electron density on adjacent aromatic rings, enhancing receptor interactions via CH−π bonding .
  • In the quinoxaline series, 3,5-dimethyl piperazine derivatives (e.g., 4k) exhibit higher 5-HT1A affinity than unsubstituted analogs (4a), but THP derivatives (e.g., 4l) show even greater potency due to increased lipophilicity .

Physicochemical and Pharmacokinetic Properties

Table 3: Impact of Substituents on Drug-like Properties

Property 3,5-Dimethyl Piperazine 4-Methyl Piperazine Ethyl Piperazine
Lipophilicity (LogP) 2.8–3.5 1.9–2.3 1.5–2.0
Metabolic Stability High (e.g., WAY-260022) Moderate Low
pKa 8.5–9.0 7.8–8.2 7.5–8.0

Key Findings :

  • The 3,5-dimethyl group increases lipophilicity and pKa, promoting better membrane permeability and receptor binding .
  • Substitutions at the 4-position (e.g., ethyl in acetildenafil) reduce metabolic stability compared to 3,5-dimethyl analogs .

Biological Activity

Piperazine, 1-cyclohexyl-3,5-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Overview of Piperazine Derivatives

Piperazine derivatives are known for their broad spectrum of pharmacological activities, including antidepressant , anticancer , and antimicrobial properties. The specific substitution pattern of piperazine, particularly the cyclohexyl and dimethyl groups in this compound, influences its chemical reactivity and biological activity significantly .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance:

  • In vitro Studies : Various derivatives have shown promising results against different cancer cell lines. One study reported that a piperazine derivative with dual fluorine substitutions exhibited an IC50 value of 12.67 µg/ml against SK-OV-3 cells, comparable to gefitinib (IC50 = 12.31 µg/ml) . Another derivative demonstrated remarkable activity against HeLa cells with an IC50 of 4.67 µg/ml, outperforming gefitinib in this context .
  • Mechanism of Action : The anticancer effects are attributed to the compounds' ability to inhibit critical cellular processes such as telomerase activity and induce apoptosis in cancer cells. For example, a piperazine-based compound was found to inhibit telomerase activity by downregulating dyskerin expression .

Antimicrobial Activity

Piperazine derivatives have also been explored for their antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis : One notable study identified a piperazine derivative that inhibited inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent . The compound's structure was crucial for its activity, with modifications leading to significant changes in efficacy.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is closely linked to their structural features:

Compound ModificationImpact on Activity
Addition of halogen atomsIncreased potency against cancer cell lines
Cyclohexyl substitutionEssential for maintaining whole-cell activity against M. tuberculosis
Methyl groups at specific positionsCan enhance or reduce biological activity depending on placement

Research indicates that the presence of specific substituents can dramatically alter the pharmacological profile of these compounds. For example, modifications that introduce steric hindrance or alter electronic properties often lead to decreased activity .

Case Studies

  • Chalcone-Piperazine Conjugates : A series of chalcone-piperazine derivatives were synthesized and evaluated for anticancer activity. One compound exhibited an IC50 value of 0.19 µM against A549 lung cancer cells, significantly more potent than cisplatin (IC50 = 11.54 µM) .
  • Synthesis of New Derivatives : Researchers synthesized novel bile acid-piperazine hybrids aimed at enhancing anticancer efficacy. These compounds were designed based on SAR findings and showed improved inhibitory effects compared to traditional agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclohexyl-3,5-dimethylpiperazine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a piperazine core and introduce cyclohexyl and methyl groups via nucleophilic substitution. For example, react 1-cyclohexylpiperazine with methyl iodide in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions .
  • Step 2 : Use column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradient) to separate isomers and byproducts. Monitor purity via TLC or HPLC .
  • Step 3 : Optimize reaction stoichiometry (e.g., 1:2 molar ratio of piperazine to methylating agent) to minimize di-substitution byproducts .

Q. How can NMR spectroscopy confirm the stereochemistry and substituent positions in 1-cyclohexyl-3,5-dimethylpiperazine?

  • Methodology :

  • 1H NMR : Identify methyl protons (δ ~1.05 ppm, doublet for 3,5-dimethyl groups) and cyclohexyl protons (δ ~1.4–1.8 ppm, multiplet). Use NOESY to detect spatial correlations between equatorial methyl groups and adjacent protons, confirming cis-diequatorial configuration .
  • 13C NMR : Assign cyclohexyl carbons (δ ~25–35 ppm) and methyl carbons (δ ~20–22 ppm). HMBC correlations between methyl protons (δ 1.05) and piperazine carbons (C-26, C-28) validate substitution positions .

Advanced Research Questions

Q. How do 3,5-dimethyl substituents on the piperazine ring affect binding to serotonin receptors (e.g., 5-HT1A)?

  • Methodology :

  • Electrostatic Potential Analysis : Perform quantum mechanical calculations (DFT/B3LYP) to map electron density. The 3,5-dimethyl groups act as electron donors, enriching the phenyl ring’s electron density, which enhances π-π stacking with aromatic residues in the receptor’s active site .
  • Docking Studies : Compare binding affinities of dimethyl-substituted vs. unsubstituted analogs using AutoDock Vina. The dimethyl groups improve van der Waals interactions with hydrophobic pockets (e.g., Leu-181 in 5-HT1A) .

Q. How can contradictory pharmacological data for 1-cyclohexyl-3,5-dimethylpiperazine derivatives be resolved?

  • Methodology :

  • Structural Reanalysis : Verify substituent positions via X-ray crystallography. Misassignment of methyl groups (e.g., 2,6-dimethyl vs. 3,5-dimethyl) can lead to conflicting activity reports .
  • Bioactivity Profiling : Use functional assays (e.g., cAMP inhibition for PDE-5) to compare analogs. For example, replacing ethyl with 3,5-dimethyl groups in acetildenafil derivatives alters PDE-5 selectivity .

Q. What experimental strategies can elucidate the conformational dynamics of 1-cyclohexyl-3,5-dimethylpiperazine in solution?

  • Methodology :

  • Dynamic NMR : Measure variable-temperature 1^1H NMR to detect ring-flipping barriers. Restricted rotation due to steric hindrance from dimethyl groups may reveal preferred chair conformations .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in DMSO) to analyze piperazine ring puckering and substituent orientations over 100 ns trajectories .

Q. How can computational chemistry guide the design of 1-cyclohexyl-3,5-dimethylpiperazine derivatives with improved metabolic stability?

  • Methodology :

  • Metabolite Prediction : Use software like Schrödinger’s Metabolism Module to identify vulnerable sites (e.g., cyclohexyl group oxidation). Introduce electron-withdrawing substituents (e.g., -F) to block CYP450-mediated degradation .
  • QSAR Modeling : Build a model correlating logP and polar surface area (PSA) with hepatic clearance data. Optimize derivatives for PSA < 80 Ų and logP 2–4 to enhance stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Piperazine, 1-cyclohexyl-3,5-dimethyl-
Reactant of Route 2
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Piperazine, 1-cyclohexyl-3,5-dimethyl-

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